

# synthesis of 1-Boc-3-methoxyazetidine from 3-hydroxyazetidine

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## Compound of Interest

Compound Name: 1-Boc-3-(methoxy)azetidine

Cat. No.: B1322773

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## Synthesis of 1-Boc-3-methoxyazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Boc-3-methoxyazetidine from its precursor, 3-hydroxyazetidine. The document details the necessary chemical transformations, including the protection of the azetidine nitrogen and the subsequent O-methylation of the hydroxyl group. This synthesis is a key step in the preparation of various substituted azetidine building blocks used in medicinal chemistry.

## Core Synthesis Pathway

The primary route for the synthesis of 1-Boc-3-methoxyazetidine involves a two-step process starting from 3-hydroxyazetidine. The first step is the protection of the secondary amine of the azetidine ring with a tert-butoxycarbonyl (Boc) group. This is followed by the O-methylation of the hydroxyl group to yield the desired product.

## Step 1: N-Boc Protection of 3-Hydroxyazetidine

The initial step involves the reaction of 3-hydroxyazetidine with di-tert-butyl dicarbonate (Boc)<sub>2</sub>O to protect the nitrogen atom. This reaction is typically carried out in a suitable solvent and at room temperature.

## Step 2: O-Methylation of 1-Boc-3-hydroxyazetidine

The crucial O-methylation is achieved by treating 1-Boc-3-hydroxyazetidine with a strong base, such as sodium hydride, to deprotonate the hydroxyl group, followed by the addition of a methylating agent like iodomethane.<sup>[1]</sup> This Williamson ether synthesis proceeds to furnish 1-Boc-3-methoxyazetidine.<sup>[1]</sup>

## Experimental Protocols

### Synthesis of 1-Boc-3-hydroxyazetidine

A general procedure for the Boc-protection of 3-hydroxyazetidine, starting from a precursor like 1-diphenylmethyl-3-hydroxyazetidine, involves catalytic hydrogenation to remove the diphenylmethyl group, followed by reaction with di-tert-butyl dicarbonate.<sup>[1]</sup> The resulting 1-tert-butoxycarbonyl-3-hydroxyazetidine is then purified by silica gel column chromatography.<sup>[1]</sup>

### Synthesis of 1-Boc-3-methoxyazetidine

To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (2.5 g, 14.4 mmol) in dimethylformamide (125 ml), sodium hydride (55% oil dispersion) is added under ice bath conditions.<sup>[1]</sup> The mixture is stirred for 10 minutes in the ice bath and then for 30 minutes at room temperature.<sup>[1]</sup> Subsequently, iodomethane (1.79 ml, 28.8 mmol) is added while the reaction is cooled in an ice bath.<sup>[1]</sup> The reaction is stirred for an additional 10 minutes in the ice bath and then for 1 hour at room temperature.<sup>[1]</sup>

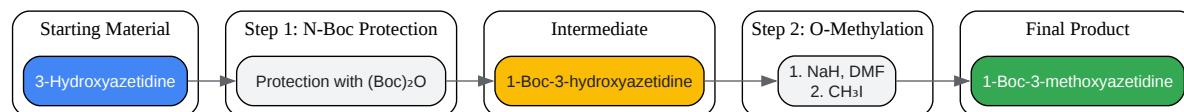
Upon completion, the reaction is quenched by the addition of a 10% aqueous acetic acid solution under an ice bath and stirred for 30 minutes.<sup>[1]</sup> The mixture is then partitioned between ethyl acetate and a 10% aqueous sodium chloride solution.<sup>[1]</sup> The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.<sup>[1]</sup> The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate (2:1) eluent to yield 1-tert-butoxycarbonyl-3-methoxyazetidine as a colorless oil.<sup>[1]</sup>

## Data Presentation

Parameter	Value	Reference
Starting Material	1-Boc-3-hydroxyazetidine	<a href="#">[1]</a>
Reagents	Sodium Hydride (55% in oil), Iodomethane	<a href="#">[1]</a>
Solvent	Dimethylformamide (DMF)	<a href="#">[1]</a>
Reaction Temperature	0 °C to Room Temperature	<a href="#">[1]</a>
Reaction Time	1 hour 40 minutes	<a href="#">[1]</a>
Product	1-Boc-3-methoxyazetidine	<a href="#">[1]</a>
Yield	81%	<a href="#">[1]</a>
Purification	Silica Gel Column Chromatography	<a href="#">[1]</a>
<sup>1</sup> H-NMR (400 MHz, CDCl <sub>3</sub> )	$\delta$ (ppm) 4.16-4.10 (1H, m), 4.09-4.03 (2H, m), 3.82 (2H, dd, $J$ = 10.2,4.4Hz), 3.28 (3H, s), 1.44 (9H, s)	<a href="#">[1]</a>

## Visualizations

### Reaction Workflow



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Caption: Synthetic pathway for 1-Boc-3-methoxyazetidine.

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## References

- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
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